molecular formula C10H6F4O4 B13682217 3-[2-Fluoro-5-(trifluoromethoxy)phenyl]-2-oxopropanoic acid

3-[2-Fluoro-5-(trifluoromethoxy)phenyl]-2-oxopropanoic acid

Cat. No.: B13682217
M. Wt: 266.15 g/mol
InChI Key: MDULFUPWADDQHJ-UHFFFAOYSA-N
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Description

3-[2-Fluoro-5-(trifluoromethoxy)phenyl]-2-oxopropanoic acid is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Fluoro-5-(trifluoromethoxy)phenyl]-2-oxopropanoic acid typically involves multiple steps. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification processes such as crystallization or chromatography are crucial to obtain high-purity compounds suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-[2-Fluoro-5-(trifluoromethoxy)phenyl]-2-oxopropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: This can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

3-[2-Fluoro-5-(trifluoromethoxy)phenyl]-2-oxopropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-Fluoro-5-(trifluoromethoxy)phenyl]-2-oxopropanoic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-Fluoro-5-(trifluoromethoxy)phenyl]-2-oxopropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and trifluoromethoxy groups can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H6F4O4

Molecular Weight

266.15 g/mol

IUPAC Name

3-[2-fluoro-5-(trifluoromethoxy)phenyl]-2-oxopropanoic acid

InChI

InChI=1S/C10H6F4O4/c11-7-2-1-6(18-10(12,13)14)3-5(7)4-8(15)9(16)17/h1-3H,4H2,(H,16,17)

InChI Key

MDULFUPWADDQHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)CC(=O)C(=O)O)F

Origin of Product

United States

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